N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide is an organic compound with a complex structure that includes both cyanomethyl and methoxyphenyl groups
Preparation Methods
The synthesis of N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions. For instance, the microwave irradiation of p-anisidine with ethyl cyanoacetate in trichlorobenzene can yield the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
N-[4-(cyanomethyl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide: This compound has different substituents on the phenyl ring, leading to distinct chemical and biological properties.
N-{4-[2-(4-methoxyphenyl)-1H-benzimidazole-1-sulfonyl]phenyl}acetamide: This compound has a benzimidazole group, which imparts different biological activities
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-8-4-14(5-9-16)12-17(20)19-15-6-2-13(3-7-15)10-11-18/h2-9H,10,12H2,1H3,(H,19,20) |
InChI Key |
SBIOGXDBYGNYPZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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